molecular formula C19H16N2O3S B4391011 METHYL 4-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}BENZOATE

METHYL 4-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}BENZOATE

Cat. No.: B4391011
M. Wt: 352.4 g/mol
InChI Key: NXFZIQMSTHHCDN-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate ester through a sulfanylacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Introduction of the Sulfanylacetyl Group: The quinoline derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate.

    Coupling with Benzoate Ester: The final step involves the coupling of the quinoline-sulfanylacetyl intermediate with methyl 4-aminobenzoate. This can be achieved through an amide bond formation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-methyl-4-quinolyl)sulfanyl]acetate
  • 4-Hydroxy-2-quinolones
  • 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones

Uniqueness

Methyl 4-{[2-(2-quinolylsulfanyl)acetyl]amino}benzoate is unique due to its specific combination of a quinoline moiety with a benzoate ester through a sulfanylacetyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)14-6-9-15(10-7-14)20-17(22)12-25-18-11-8-13-4-2-3-5-16(13)21-18/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFZIQMSTHHCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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